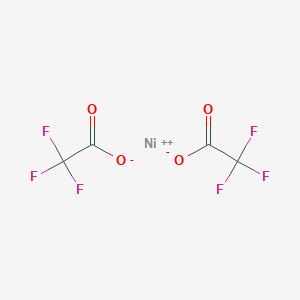

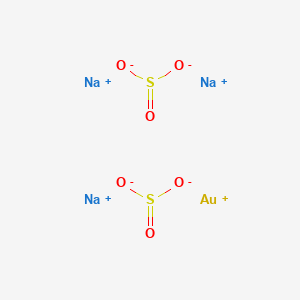

亚硫酸金(1+)钠盐 (2:1:3)

描述

Synthesis Analysis

The first paper discusses the synthesis of two new molten acid salts, which are considered safer and greener alternatives to sulfuric acid for specific chemical conversions . Although the compound is not directly synthesized in this study, the methods used for synthesizing these molten acid salts could potentially be relevant. The synthesis involves the treatment of sulfuric acid with a secondary amine, which can act as a diprotic or monoprotic Bronsted acid depending on the initial mole ratio of sulfuric acid and amine .

Molecular Structure Analysis

The molecular structure of the synthesized molten acid salts in the first paper was characterized using various spectral data analyses, including FTIR spectra, which supported the proposed chemical structures . The structure elucidation demonstrated the existence of a 4,4'-trimethylene-N,N'-dipiperidinium dication with sulfate and hydrogen sulfate anions . This information is crucial as it provides a foundation for understanding the structural aspects of sulfur-based acid salts, which could be extrapolated to the compound of interest.

Chemical Reactions Analysis

The catalytic activity of the synthesized molten acid salts was investigated for the hydrolytic conversion of (1,3,3,3-tetrachloropropyl)benzene to cinnamic acid, with the desired product obtained in high yield . This showcases the potential utility of sulfur-based acid salts in organic synthesis reactions. The second paper summarizes the recent progress on the synthesis of sulfur compounds using sodium sulfinates, which are stable reagents used in various organic reactions, including the formation of S—X bonds (S—S, S—N, and S—P) . These findings are relevant as they provide a broader understanding of the types of chemical reactions that sulfur compounds can participate in.

Physical and Chemical Properties Analysis

The molten acid salts synthesized in the first paper were found to be highly recyclable, with their chemical structure and catalytic efficiency remaining unchanged even after multiple runs . Additionally, one of the synthesized salts showed much weaker corrosive properties compared to sulfuric acid, which is an important consideration for the physical and chemical properties of sulfur-based acid salts . This information is pertinent as it suggests that sulfurous acid, gold(1+) sodium salt (2:1:3), may also possess similar properties of recyclability and reduced corrosivity.

科学研究应用

纳米颗粒的形成和性质

- 研究表明,硫化钠与氯金酸的比例会影响金属 Au、Au2S 纳米颗粒及其混合物的形成。这一发现对于纳米技术和材料科学领域至关重要 (Mikhlin et al., 2009).

水溶液中的金络合

- 一项关于在 500 巴条件下高达 500°C 的硫化物水溶液中金的溶解度的研究揭示了金 (I) 硫化物配合物的稳定性和化学计量。这对于理解地球地壳中的热液金迁移具有重要意义 (Stefánsson & Seward, 2004).

金的表面改性

- 涉及金基底与哌嗪双 (二硫代氨基甲酸酯) 钠盐碱性溶液相互作用的研究得出了有关金表面硫吸附层的见解,这与表面化学和材料科学相关 (Martínez et al., 2015).

金浸出工艺

- 一项研究调查了用硫脲从铀尾矿中浸出金,结果表明亚硫酸钠可以显着加速金溶解过程。这有助于环境友好的提取方法 (Ahmed et al., 2020).

与金表面的相互作用

- 使用拉曼光谱电化学技术研究了硫化物物种与金表面的相互作用,从而深入了解了在各种介质中硫原子在金上的沉积 (Parker et al., 2008).

钠储存应用

- 一种新策略展示了共价硫碳配合物用于钠储存的制备,突出了其在储能应用中的潜力 (Wu et al., 2019).

增强电池性能

- 关于在 MOF 衍生的 S、N 掺杂多孔碳主体中对硫进行共价包封的研究表明钠硫电池性能得到增强。这对于开发先进的储能系统具有重要意义 (Xiao et al., 2020).

酸性染料废水的脱色

- 一项关于无机盐(包括硫酸钠)对臭氧化酸性染料废水脱色影响的研究有助于环境工程和废水处理 (Muthukumar & Selvakumar, 2004).

安全和危害

While specific safety data for “Sulfurous acid, gold(1+) sodium salt (2:1:3)” was not found, sulfurous acid, a related compound, is known to cause severe skin burns and eye damage . It may also cause respiratory irritation and is harmful if inhaled . It is recommended to use only in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

属性

IUPAC Name |

trisodium;gold(1+);disulfite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.3Na.2H2O3S/c;;;;2*1-4(2)3/h;;;;2*(H2,1,2,3)/q4*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFKUFJKKKTKSB-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)[O-].[O-]S(=O)[O-].[Na+].[Na+].[Na+].[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuNa3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889673 | |

| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfurous acid, gold(1+) sodium salt (2:1:3) | |

CAS RN |

19153-98-1 | |

| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019153981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid, gold(1+) sodium salt (2:1:3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Gold(1+) trisodium disulphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

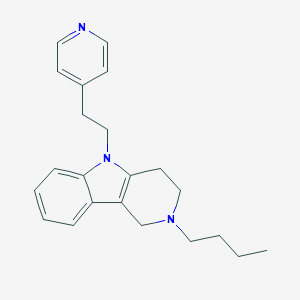

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)

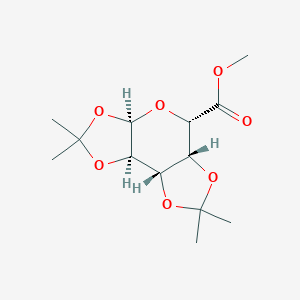

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)

![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)